An In-Depth Technical Guide to 2,6-Dichloropyrimidine-4-Carbonyl Chloride: A Trifunctional Heterocyclic Building Block
An In-Depth Technical Guide to 2,6-Dichloropyrimidine-4-Carbonyl Chloride: A Trifunctional Heterocyclic Building Block
Introduction
In the landscape of modern drug discovery and materials science, the rational design of synthetic pathways hinges on the availability of versatile, highly functionalized building blocks. 2,6-Dichloropyrimidine-4-carbonyl chloride (CAS No: 26830-94-4) stands out as a preeminent example of such a scaffold.[1] This trifunctional reagent, featuring a highly reactive acyl chloride and two distinct chlorine atoms on an electron-deficient pyrimidine ring, offers chemists a powerful tool for constructing complex molecular architectures. The strategic arrangement of these reactive sites allows for sequential and regioselective modifications, making it an invaluable intermediate in the synthesis of targeted libraries for pharmaceutical and agrochemical research.[2][3] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The unique reactivity of 2,6-dichloropyrimidine-4-carbonyl chloride is rooted in its distinct physicochemical properties. A summary of its key characteristics is provided in Table 1.
Table 1: Physicochemical Properties of 2,6-Dichloropyrimidine-4-carbonyl chloride
| Property | Value | Reference(s) |
| CAS Number | 26830-94-4 | [4] |
| Molecular Formula | C₅HCl₃N₂O | [1] |
| Molecular Weight | 211.43 g/mol | [1] |
| Appearance | Light yellow liquid | [4] |
| Purity | Typically ≥95% | [5] |
| Related Compound MP | 90 °C (for the parent carboxylic acid) |
Spectroscopic Characterization
Unequivocal structural confirmation is the bedrock of synthetic chemistry. The following data (Table 2) outlines the expected spectroscopic signature for this compound. While a complete experimental dataset is not always published, a combination of available data and expert prediction based on analogous structures provides a reliable characterization profile.[6][7]
Table 2: Spectroscopic Data for 2,6-Dichloropyrimidine-4-carbonyl chloride
| Technique | Data and Interpretation | Reference(s) |
| ¹H NMR | δ 7.93 (s, 1H, Ar-H) in CDCl₃. The singlet corresponds to the isolated proton at the C-5 position of the pyrimidine ring. | [4] |
| ¹³C NMR (Predicted) | ~170 ppm (C=O, carbonyl chloride), ~162 ppm (C-2, C-6), ~155 ppm (C-4), ~120 ppm (C-5). Chemical shifts are predicted based on data from related dichloropyrimidines and the known deshielding effect of the carbonyl group. | [8][9] |
| IR Spectroscopy (Predicted) | ~1770 cm⁻¹ (C=O stretch, strong, characteristic of an acyl chloride), ~1550 cm⁻¹ (C=N stretch), ~800 cm⁻¹ (C-Cl stretch). The intense carbonyl absorption is a key diagnostic peak. | [10][11] |
| Mass Spectrometry (Predicted) | Molecular Ion (M⁺): Not typically observed due to high reactivity. Expected adducts: [M+H]⁺ at m/z 210.9, [M+Na]⁺ at m/z 232.9. The isotopic pattern from three chlorine atoms would be a definitive feature. | [12] |
Synthesis and Purification
The synthesis of 2,6-dichloropyrimidine-4-carbonyl chloride is most commonly achieved through the chlorination of its corresponding carboxylic acid, which itself can be derived from orotic acid. The following protocol is a robust method for its preparation.[4]
Experimental Protocol: Synthesis from Orotic Acid Monohydrate
Materials:
-
Orotic acid monohydrate (1 equivalent)
-
Phosphorus oxychloride (POCl₃, ~5-6 equivalents)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Hexane
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add orotic acid monohydrate (e.g., 34.8 g, 200.0 mmol), phosphorus oxychloride (e.g., 100 mL), and a catalytic amount of DMF (e.g., 20 drops).[4] The DMF is critical as it forms the Vilsmeier reagent in situ, which is the active chlorinating agent.
-
Heating: Heat the reaction mixture to 110 °C and maintain this temperature with vigorous stirring overnight. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
Cooling and Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Extraction: Cautiously add hexane (e.g., 500 mL) to the cooled, dark reaction mixture with vigorous stirring. This will precipitate inorganic byproducts.
-
Workup: Separate the hexane layer. Wash the organic phase sequentially with deionized water (1 x 100 mL) and then saturated brine (1 x 100 mL). These washes remove residual phosphorus-based impurities and salts.[4]
-
Drying and Evaporation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Care must be taken during evaporation as the product can be volatile.
-
Product: The final product is obtained as a light yellow liquid (typical yield: ~62%).[4] Due to its moisture sensitivity, it should be used immediately or stored under an inert atmosphere.
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted below.
Caption: Hierarchical reactivity of 2,6-dichloropyrimidine-4-carbonyl chloride.
Applications in Drug Discovery
Chlorine-containing heterocyclic compounds are a cornerstone of modern medicine, with over 250 FDA-approved drugs featuring this element. [13]Dichloropyrimidine scaffolds, in particular, are privileged structures found in a multitude of therapeutic agents, including kinase inhibitors for oncology. The subject compound is a powerful tool for generating libraries of novel pyrimidine derivatives for high-throughput screening.
By reacting 2,6-dichloropyrimidine-4-carbonyl chloride with a diverse set of amines at the acyl chloride, and then reacting the resulting amides with a second set of nucleophiles (alcohols, amines, thiols) at the ring positions, a large, structurally diverse library can be rapidly assembled. This combinatorial approach accelerates the hit-to-lead process in drug discovery by systematically exploring the structure-activity relationship (SAR) around the pyrimidine core.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound is classified as a dangerous good for transport and requires careful handling. [1]It is corrosive and moisture-sensitive.
Protocol for Safe Handling:
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.
-
Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Reaction Quenching: Reactions should be quenched carefully, typically by the slow addition of a proton source like isopropanol or water, often at reduced temperature to control the exotherm.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Do not use water. The contaminated material should be collected in a sealed container for hazardous waste disposal.
-
Storage: Store the container tightly sealed with a cap lined with an inert material (e.g., PTFE). For long-term storage, it is advisable to place the container inside a secondary container with a desiccant and store it in a cool, dry place away from incompatible materials like water, bases, and strong oxidizing agents.
Conclusion
2,6-Dichloropyrimidine-4-carbonyl chloride is a high-value, trifunctional building block that provides a strategic entry point into a vast chemical space of substituted pyrimidines. Its well-defined reactivity hierarchy allows for controlled, stepwise functionalization, making it an ideal scaffold for constructing compound libraries in drug discovery and developing novel functional materials. A thorough understanding of its properties, combined with stringent adherence to safety protocols, enables researchers to fully exploit its synthetic potential and accelerate innovation.
References
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019). ACS Catalysis. Retrieved January 11, 2026, from [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2002). Organic Letters. Retrieved January 11, 2026, from [Link]
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Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (2000). Asian Journal of Chemistry. Retrieved January 11, 2026, from [Link]
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2,6-Dichloropyrimidine-4-carbonitrile. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Pyrimidine, 4,6-dichloro- Mass Spectrum. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
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2,6-dichloropyrimidine-4-carbonyl chloride (C5HCl3N2O). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
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13C NMR Chemical Shifts. (n.d.). University of Wisconsin/ACS Division of Organic Chemistry. Retrieved January 11, 2026, from [Link]
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Pyrimidine, 4,6-dichloro- IR Spectrum. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
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4-Amino-2,6-dichloro-pyrimidine 13C NMR. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2021). MDPI. Retrieved January 11, 2026, from [Link]
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Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). Arkivoc. Retrieved January 11, 2026, from [Link]
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